molecular formula C22H23N3O4 B2982279 3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034490-63-4

3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2982279
CAS No.: 2034490-63-4
M. Wt: 393.443
InChI Key: JRDGDXVOWJDCBV-UHFFFAOYSA-N
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Description

3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic heterocyclic compound featuring a piperidine core substituted with an imidazolidine-2,4-dione ring and a 2-([1,1'-biphenyl]-4-yloxy)acetyl group.

Properties

IUPAC Name

3-[1-[2-(4-phenylphenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-20-14-23-22(28)25(20)18-10-12-24(13-11-18)21(27)15-29-19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDGDXVOWJDCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the biphenyl ether: This step involves the reaction of 4-bromobiphenyl with a suitable nucleophile to form the biphenyl ether.

    Acylation of piperidine: The biphenyl ether is then acylated with a piperidine derivative under appropriate conditions to form the intermediate.

    Cyclization: The final step involves the cyclization of the intermediate with an imidazolidine-2,4-dione precursor to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The biphenyl moiety may facilitate binding to hydrophobic pockets in proteins, while the imidazolidine-2,4-dione core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Key Compounds for Comparison

3-{1-[2-(1H-Indol-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione (BK63428)

  • Structure : Substituted piperidine with an indole-acetyl group instead of biphenyl ether.
  • Molecular Formula : C₁₈H₂₀N₄O₃.
  • Molecular Weight : 340.38 g/mol .

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

  • Structure : Piperidin-4-one core with methoxyphenyl and acetyl substituents.
  • Key Features : Lacks the imidazolidinedione ring but includes methoxy groups that influence solubility and receptor binding .

Comparative Analysis

Parameter 3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione BK63428 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
Core Structure Piperidine + imidazolidinedione Piperidine + imidazolidinedione Piperidin-4-one
Key Substituent Biphenyl ether-acetyl Indole-acetyl Methoxyphenyl + acetyl
Molecular Weight Not reported (estimated ~450–470 g/mol) 340.38 g/mol Not reported
Hypothesized Activity CNS modulation, anti-inflammatory Serotonin receptor interaction Antimicrobial, antimalarial

Pharmacological and Physicochemical Differences

  • Lipophilicity : The biphenyl ether group in the target compound likely confers higher lipophilicity compared to BK63428’s indole group, suggesting divergent pharmacokinetic profiles (e.g., tissue distribution) .
  • Receptor Binding : The indole moiety in BK63428 may enable interactions with serotonin receptors, whereas the biphenyl ether group could favor G-protein-coupled receptor (GPCR) or kinase modulation .
  • Metabolic Stability : The imidazolidinedione ring in both the target compound and BK63428 may reduce hepatic clearance compared to the methoxyphenyl-substituted analog .

Research Findings and Limitations

  • Target Compound: No direct activity data are available, but piperidine-amides with biphenyl groups have shown anti-inflammatory efficacy in murine models (IC₅₀ ~10–50 µM) .
  • BK63428: Limited data exist, though indole-containing analogs exhibit serotonin receptor binding (Ki ~100–500 nM) .
  • Methoxyphenyl Analog : Demonstrated moderate antimicrobial activity (MIC 8–32 µg/mL against S. aureus) .

Contradictions/Nuances : While biphenyl and indole substituents both enhance CNS targeting, their specific receptor affinities remain unverified for these compounds. Methoxyphenyl groups improve solubility but may reduce potency compared to bulkier aryl ethers .

Biological Activity

The compound 3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule with potential biological activity. Understanding its pharmacological properties is crucial for assessing its therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure

The structure of the compound can be broken down into several functional groups, which may contribute to its biological activity:

  • Biphenyl moiety : Known for its role in increasing lipophilicity and aiding in receptor binding.
  • Piperidine ring : Often associated with psychoactive properties and interactions with neurotransmitter systems.
  • Imidazolidine dione : This core structure is linked to various biological activities, including enzyme inhibition.

Recent studies have identified several mechanisms through which this compound exhibits biological activity:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that play roles in various metabolic pathways. For instance, it has shown potential as an inhibitor of histone acetyltransferase (HAT1), which is critical in regulating gene expression by modifying histones .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress and inflammation. This suggests that the imidazolidine dione may also contribute to such effects.
  • Antimicrobial Properties : Some derivatives related to this compound have been tested for antimicrobial activity against various pathogens. The biphenyl component may enhance the interaction with microbial membranes, leading to increased efficacy .

Biological Activity Data

The following table summarizes key biological activities reported for similar compounds and their derivatives:

Activity TypeCompound DerivativeIC50 Value (µM)Reference
HAT1 InhibitionNSC-42186 (related structure)62.6
Antioxidant5-methyl-2-(5-methyl-1H-pyrazole derivative)Not specified
AntimicrobialPyrazole derivativesModerate

Case Study 1: HAT1 Inhibition

A study utilizing a high-throughput screening approach identified small molecule inhibitors of HAT1, with compounds exhibiting IC50 values around 62.6 µM. The structural similarities between these inhibitors and the target compound suggest potential efficacy in modulating histone acetylation processes in cancer cells .

Case Study 2: Antioxidant Properties

Research on related imidazolidine compounds highlighted their ability to scavenge free radicals effectively. This antioxidant activity is vital for developing therapeutic agents aimed at conditions associated with oxidative stress, such as neurodegenerative diseases.

Case Study 3: Antimicrobial Potential

A series of biphenyl-containing compounds were evaluated for their antimicrobial properties against a range of pathogens. Results indicated that certain structural modifications could enhance activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound may also possess similar properties .

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